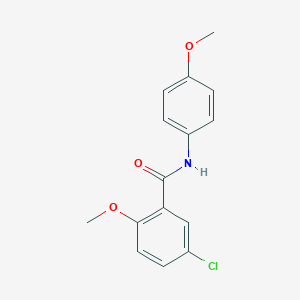
5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide, also known as CMMPB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The exact mechanism of action of 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide is not yet fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and receptors in the body, such as cyclooxygenase-2 (COX-2) and transient receptor potential vanilloid 1 (TRPV1), which are involved in pain and inflammation pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide can reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), and decrease the activation of immune cells such as macrophages and T cells. It has also been shown to decrease the expression of pain-related genes in sensory neurons, leading to a reduction in pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide in lab experiments is its high potency and selectivity towards its target enzymes and receptors, which allows for precise and specific modulation of biological pathways. However, its limited solubility in aqueous solutions can pose a challenge in certain experimental settings, and more research is needed to fully understand its pharmacokinetic and pharmacodynamic properties.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide. One area of interest is the development of new analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another direction is the investigation of its potential applications in other medical conditions such as neurodegenerative diseases and cardiovascular disorders. Furthermore, more studies are needed to elucidate its mechanism of action and to identify potential drug targets for the development of new therapies.
In conclusion, 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide is a promising chemical compound that has shown potential applications in the field of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to develop new drugs based on its pharmacological properties.
Synthesemethoden
The synthesis of 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is purified through recrystallization to obtain 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide has been studied for its potential therapeutic applications in various medical conditions such as cancer, inflammation, and pain. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammatory diseases.
Eigenschaften
Molekularformel |
C15H14ClNO3 |
|---|---|
Molekulargewicht |
291.73 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-19-12-6-4-11(5-7-12)17-15(18)13-9-10(16)3-8-14(13)20-2/h3-9H,1-2H3,(H,17,18) |
InChI-Schlüssel |
VQHGXDDVDPQUQR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



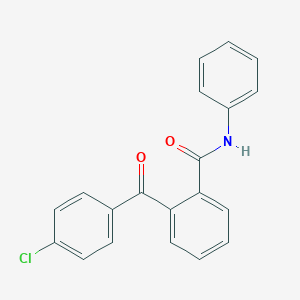
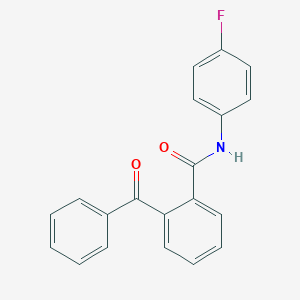




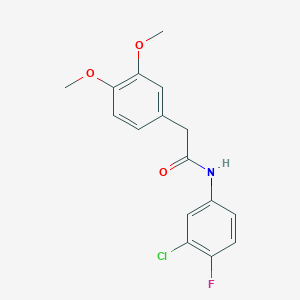
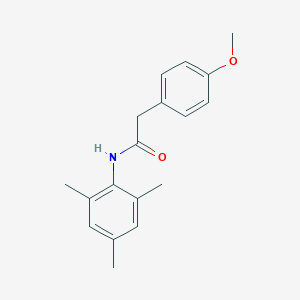
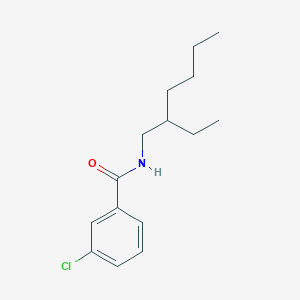
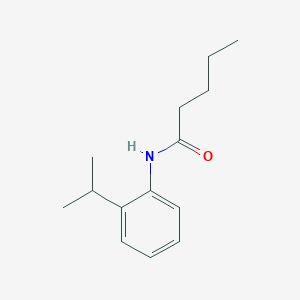
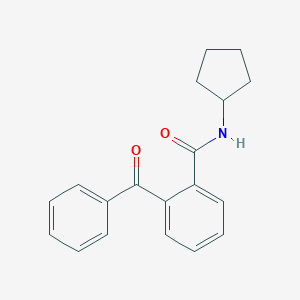
![2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B291576.png)

